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Compound of Interest

Compound Name: Reductiomycin

CAS No.: 68748-55-0

Cat. No.: B1667011 Get Quote

Part 1: Core Directive & Executive Summary
Reductiomycin (AM-6201) is a specialized secondary metabolite belonging to the class of

polyketide alkaloids. Produced primarily by Streptomyces griseorubiginosus and Streptomyces

xanthochromogenus, it is distinguished by its unique 2-amino-3-hydroxycyclopent-2-enone

(C5N) core linked to a dihydrofuran moiety.

Unlike standard broad-spectrum antibiotics, Reductiomycin exhibits a dual-modal mechanism

of action:

Prokaryotic Target: Inhibition of bacterial protein synthesis via ribosomal interference.

Eukaryotic/Antineoplastic Target: Modulation of signal transduction pathways, specifically

implicated in the inhibition of Ras-farnesylation and subsequent cytostatic effects on tumor

cells.

This guide dissects these mechanisms, providing the experimental frameworks necessary to

validate its activity in drug development pipelines.

Part 2: Chemical Architecture & Biosynthetic Logic
Understanding the mechanism requires a structural breakdown. The molecule's potency is

derived from its "warhead"—the C5N ring—which acts as a reactive Michael acceptor and
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metal-chelating motif.

Structural Components[1][2]
C5N Ring (2-amino-3-hydroxycyclopent-2-enone): Derived from 5-aminolevulinic acid (ALA).

[1][2] This moiety is structurally homologous to the pharmacophore found in Manumycin A, a

known farnesyltransferase inhibitor.

Dihydrofuran Chain: Derived from the shikimate pathway, providing lipophilicity and

membrane permeability.

Biosynthetic Pathway Visualization
The assembly of Reductiomycin is a convergence of amino acid and carbohydrate

metabolism.
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Figure 1: Convergent biosynthetic pathway of Reductiomycin combining ALA-derived C5N

rings and shikimate-derived polyketides.[1]

Part 3: Mechanism of Action (The Core)
Antibacterial Mechanism: Ribosomal Interference
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Reductiomycin functions as a translation elongation inhibitor.[3] Unlike aminoglycosides that

cause codon misreading, Reductiomycin likely acts by sterically hindering the peptidyl-

transferase center (PTC) or the exit tunnel of the 50S ribosomal subunit.

Target: Bacterial 70S Ribosome.

Action: Blocks peptide bond formation or translocation.

Specificity: High potency against Gram-positive bacteria (e.g., Staphylococcus aureus,

Bacillus subtilis) and moderate activity against some Gram-negatives.

Resistance Profile: Notably, Reductiomycin has demonstrated activity against linezolid-

resistant strains, suggesting a binding site distinct from the oxazolidinone binding pocket

(23S rRNA).

Antitumor Mechanism: Signal Transduction Modulation
The antitumor activity of Reductiomycin is attributed to its structural homology with the

Manumycin family of antibiotics. The C5N ring is critical for inhibiting Ras-farnesyltransferase

(FTase).

Pathway: Ras/MAPK Signaling Cascade.

Molecular Target: Farnesyltransferase (FTase).[4][5][6]

Mechanism:

FTase normally attaches a 15-carbon farnesyl lipid to the CAAX motif of Ras proteins.

Reductiomycin (via the C5N motif) competes with the peptide substrate or the farnesyl

pyrophosphate (FPP), preventing Ras prenylation.

Unprenylated Ras cannot anchor to the cell membrane and remains cytosolic (inactive).

Downstream signaling (Raf

MEK

ERK) is halted, leading to cell cycle arrest (G1 phase) and apoptosis.
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Figure 2: Dual mechanism of action targeting bacterial translation and eukaryotic Ras

signaling.

Part 4: Experimental Validation Protocols
To validate these mechanisms in a research setting, the following self-validating protocols are

recommended.

Protocol A: In Vitro Translation Inhibition Assay
Objective: Confirm Reductiomycin targets the ribosome.
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System: Use a cell-free E. coli S30 extract coupled transcription/translation system.

Reporter: Luciferase or Green Fluorescent Protein (GFP) plasmid.

Procedure:

Prepare 96-well plates with S30 extract, energy mix, and amino acids.

Add Reductiomycin at a log-scale concentration gradient (0.1

M to 100

M).

Include Chloramphenicol (positive control) and DMSO (negative control).

Initiate reaction with reporter plasmid DNA.

Incubate at 37°C for 60 minutes.

Readout: Measure luminescence or fluorescence.

Validation: Construct a dose-response curve. If IC50 < 10

M, specific ribosomal inhibition is confirmed.

Protocol B: Ras Processing Assay (Western Blot)
Objective: Confirm inhibition of Ras farnesylation in tumor cells.

Cell Line: H-Ras transformed NIH3T3 cells or human pancreatic cancer cells (e.g., PANC-1).

Treatment:

Seed cells at

cells/well.

Treat with Reductiomycin (1, 5, 10
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M) for 24 hours.

Control: Manumycin A (known FTI) and vehicle.

Lysis: Harvest cells in lysis buffer containing protease inhibitors.

Separation: Perform SDS-PAGE. Crucial Step: Use a high-percentage acrylamide gel (12-

15%) to resolve the small molecular weight shift between farnesylated (faster migrating) and

non-farnesylated (slower migrating) Ras.

Detection: Immunoblot with anti-Ras antibody.

Validation: Appearance of a slower-migrating band (unprenylated Ras) in treated samples

confirms FTI activity.

Quantitative Activity Data
Parameter Value / Characteristic Context

Source Organism
Streptomyces

griseorubiginosus
Strain S551

Molecular Formula MW: 293.27 g/mol

Antibacterial IC50
0.5 - 5.0

g/mL
S. aureus, B. subtilis

Antitumor IC50
1.0 - 10.0

M
KB cells, Ehrlich ascites

Solubility DMSO, Acetone, Methanol Insoluble in water

Stability Light sensitive
Store at -20°C, protect from

light
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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